Enhanced Lipophilicity (XLogP3 3.8) Over Standard Sulfonamide Drugs Drives Membrane Permeability Differentiation
The target compound's computed XLogP3 of 3.8 is 3.2 log units higher than that of the prototypical sulfonamide antibiotic sulfamethoxazole (XLogP3 ≈ 0.9) [1]. This quantitative difference directly translates into predicted higher passive membrane permeability and blood‑brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Sulfamethoxazole: ~0.9 (PubChem computed) |
| Quantified Difference | +3.2 log units |
| Conditions | Computed XLogP3 values from PubChem 2021 release |
Why This Matters
For assay development or in‑vivo DMPK studies, the 3.2‑unit higher logP directly influences compound partitioning, solubility, and non‑specific binding, making it a superior scaffold for targeting intracellular or CNS compartments over classical sulfonamides.
- [1] PubChem. (2026). N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide, CID 2207523. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2207523 View Source
